N-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
Description
N-[(E)-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is a Schiff base derivative containing a 1,2,4-triazole core. Its structure features a benzyloxy phenyl group substituted with chlorine and fluorine atoms at the 2- and 6-positions, respectively, conjugated to an imine-linked triazol-4-amine moiety.
Properties
IUPAC Name |
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c17-15-2-1-3-16(18)14(15)9-23-13-6-4-12(5-7-13)8-21-22-10-19-20-11-22/h1-8,10-11H,9H2/b21-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNYXYJGXSGJEG-ODCIPOBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NN3C=NN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/N3C=NN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417040 | |
| Record name | ST008033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5674-92-0 | |
| Record name | ST008033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride and a suitable nucleophile.
Coupling with the Phenylmethylidene Moiety: The final step involves the coupling of the triazole derivative with the phenylmethylidene moiety through a condensation reaction, typically using a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorobenzyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals and other compounds.
Biological Research: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Disrupt Cellular Processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death or growth inhibition.
Modulate Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the benzyloxy phenyl group, the triazole ring, or the imine linker. Key comparisons include:
Table 1: Structural and Functional Comparisons
Pharmacological Activity
Anticancer Potential
- Quinazoline Analogues : N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine () shares a similar benzyloxy phenyl group but replaces triazole with a quinazoline core. It exhibits antitumor activity via kinase inhibition (IC₅₀ = 12 nM) and was synthesized in 77.9% yield under optimized conditions .
- BCL-2 Inhibitors : Compounds like ABT-199 () feature chlorophenyl and trifluoromethyl groups but lack the triazole scaffold. The target compound’s chloro-fluorobenzyl group may similarly disrupt protein-protein interactions in apoptosis pathways .
Antimicrobial and Antioxidant Activity
- Triazol-4-amine Ligands: N-(4-Dimethylaminobenzylidene)-4H-1,2,4-triazol-4-amine () showed potent antioxidant activity (85% radical scavenging at 50 µM) and antibacterial efficacy against S. aureus (MIC = 8 µg/mL) due to its electron-rich aromatic system . The target compound’s electron-withdrawing Cl/F substituents may reduce antioxidant capacity but enhance electrophilic interactions with microbial enzymes.
Physicochemical Properties
- Stability and Solubility: The pyridine-containing analogue () forms stable metal complexes, while the phenoxyethoxy derivative () exhibits improved solubility in polar solvents. The target compound’s Cl/F substituents likely reduce solubility but increase thermal stability.
- Electronic Properties: The dimethylamino analogue () has a lower bandgap (3.1 eV) due to electron donation, whereas the target compound’s electron-withdrawing groups may shift absorption to higher wavelengths, useful in optoelectronics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
